N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H25FN2O3S and its molecular weight is 380.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the activation of the nlrp3 inflammasome, a common target of piperidine-related compounds, is controlled by two-step signal activation . The first signal is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLPR3 and pro-IL-1β .
Biochemical Pathways
Piperidine-related compounds are known to play a significant role in the pharmaceutical industry, affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine-related compounds have been widely studied .
Result of Action
It’s known that nlrp3 inflammasome inhibitors can have significant effects on the generation of proinflammatory factors such as il-1β, as well as neurotoxic mediators such as nitric oxide (no) and reactive oxygen species (ros) .
Action Environment
The action environment can significantly affect the efficacy and stability of piperidine-related compounds .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S/c20-16-3-1-15(2-4-16)19(9-10-19)18(23)21-13-14-7-11-22(12-8-14)26(24,25)17-5-6-17/h1-4,14,17H,5-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEVUHLNAWYGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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